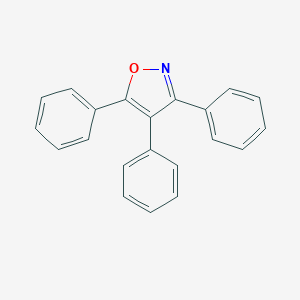

3,4,5-Triphenylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22020-72-0 |

|---|---|

Molecular Formula |

C21H15NO |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

3,4,5-triphenyl-1,2-oxazole |

InChI |

InChI=1S/C21H15NO/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H |

InChI Key |

ZVOMKZHDZNGXPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

22020-72-0 |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Triphenylisoxazole

Established Synthetic Pathways

One-Electron Transfer Reactions for 3,4,5-Triphenylisoxazole Formation

A notable method for the synthesis of this compound involves a one-electron transfer (SET) mechanism. oup.comnih.gov Research has demonstrated that the reaction of the sodium salt of α-aci-nitrotoluene with the 1-cyano-1-methylethyl radical, generated from the decomposition of 2,2'-azobisisobutyronitrile (AIBN), yields this compound. oup.com This reaction proceeds through the transfer of a single electron from the α-aci-nitrotoluene anion to the 1-cyano-1-methylethyl radical. oup.com The formation of the isoxazole (B147169) is accelerated by increasing the reaction temperature, with experiments showing improved yields as the temperature is raised from 40°C to 80°C in dimethyl sulfoxide (B87167) (DMSO). oup.com

The proposed mechanism suggests an intermolecular cyclization of an intermediate, 1,3-dinitro-1,2,3-triphenylpropane, to form an N-oxide, which then undergoes thermal dehydration to produce the final this compound product. oup.com This SET pathway highlights a unique approach to forming the isoxazole ring system.

Condensation Reactions Involving Primary Nitro Compounds and Aldehydes/Ketones

The condensation of primary nitro compounds with aldehydes is a well-established route to isoxazole derivatives. rsc.orgresearchgate.netnowgonggirlscollege.co.in Specifically, the reaction of benzaldehyde (B42025) with phenylnitromethane in the presence of a base can lead to the formation of this compound. rsc.orgresearchgate.net This reaction proceeds through a series of intermediates, including nitroalkenes and β-dinitro compounds, which are considered key precursors to the isoxazole ring. researchgate.net

The process, often referred to as a nitroaldol or Henry reaction, begins with the base-catalyzed condensation of the aldehyde and the nitroalkane to form a β-nitro alcohol. wikipedia.org Subsequent dehydration yields a nitroalkene. wikipedia.org A second molecule of the nitroalkane can then add to this intermediate, leading to a dinitro compound that cyclizes to an isoxazoline-N-oxide. researchgate.net Elimination of nitrous acid and water from this intermediate, often upon heating in a strong basic medium, affords the final this compound. researchgate.net The reaction conditions, including the choice of base and solvent, can influence the distribution of products. rsc.org

Activated ketones can also react with primary nitro compounds to yield isoxazole derivatives. researchgate.net For instance, the electrochemical reduction of certain nitroethylenic ketones has been shown to produce this compound under acidic conditions (pH 1). cdnsciencepub.comresearchgate.net This method involves an intermediate α,β-nitrosoethylenic compound which can cyclize to form the isoxazole. cdnsciencepub.com

Cycloaddition Approaches for Isoxazole Ring Formation

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful method for constructing five-membered heterocyclic rings like isoxazoles. sci-rad.comnumberanalytics.com This approach typically involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkene or alkyne. numberanalytics.com

In the context of this compound synthesis, a relevant cycloaddition involves the reaction of benzonitrile (B105546) oxide, which can be generated in situ, with a suitable dipolarophile. For example, an intermediate product from the cycloaddition of benzoylnitrile oxide to 1-nitro-1,2-diphenylethene has been shown to spontaneously lose a nitrous acid molecule to yield this compound. researchgate.net This highlights a cycloaddition-elimination strategy for accessing the target molecule. While direct [3+2] cycloadditions leading to 3,4,5-trisubstituted isoxazoles are well-documented, specific examples detailing the direct formation of the triphenyl derivative through this route require careful selection of precursors. olemiss.edu

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a synthetic route. icj-e.orgjournalspress.com Applying this to this compound, we can identify several key disconnections.

A primary disconnection of the isoxazole ring reveals two main fragments: a nitrile oxide and an alkyne, or a β-diketone and hydroxylamine.

Disconnection 1 (Nitrile Oxide and Alkyne): This disconnection points to a [3+2] cycloaddition pathway. The this compound can be seen as the adduct of benzonitrile oxide and diphenylacetylene. This suggests a synthesis starting from benzaldoxime (B1666162) (precursor to benzonitrile oxide) and diphenylacetylene.

Disconnection 2 (Diketone and Hydroxylamine): Another common retrosynthetic approach for isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For this compound, the corresponding β-diketone would be 1,2,3-triphenyl-1,3-propanedione. The synthesis would then involve preparing this diketone and reacting it with hydroxylamine.

Disconnection 3 (Nitro Compound Pathway): Based on the condensation reactions discussed earlier, a disconnection can be made that leads back to benzaldehyde and phenylnitromethane. researchgate.net This involves breaking the C4-C5 and N-O bonds, recognizing the pattern of a nitroalkene intermediate formed from one molecule of each starting material, which then reacts with a second molecule of phenylnitromethane. researchgate.net

These retrosynthetic strategies provide a logical framework for designing various synthetic routes to this compound, each with its own set of advantages and challenges.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. nih.gov This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time.

In the one-electron transfer synthesis, it was found that the yield of this compound increased with reaction temperature. oup.com The table below summarizes these findings.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 40 | 3 | 11 |

| 2 | 60 | 2 | 21 |

| 3 | 70 | 2 | 25 |

| 4 | 80 | 2 | 25 |

| Data sourced from Fukunaga, K., et al. (1982). oup.com |

For condensation reactions, the choice of base and solvent is critical. While early work used aliphatic amines, modern methods might employ different base systems to improve selectivity and yield. rsc.orgresearchgate.net The reaction of aldehydes with nitro compounds can lead to various products, and controlling the conditions is key to favoring the formation of the desired isoxazole over intermediates like isoxazoline-N-oxides. researchgate.net

The use of high-throughput experimentation and machine learning is an emerging trend in reaction optimization. nih.govillinois.edu These approaches allow for the rapid screening of a wide range of reaction parameters to identify the optimal conditions for a given transformation, a strategy that could be applied to further enhance the synthesis of this compound.

Advanced Chemical Reactivity and Mechanistic Investigations of 3,4,5 Triphenylisoxazole

Photochemical Transformations and Photoisomerization Processes

The study of the photochemical behavior of isoxazoles, a class of heterocyclic compounds, has a rich history. These reactions often proceed through highly reactive, transient intermediates, leading to a variety of structural rearrangements.

The photoisomerization of isoxazoles, including 3,4,5-triphenylisoxazole, is a well-documented process that typically requires UV light irradiation (200–330 nm). nih.gov The reaction is initiated by the homolytic cleavage of the weak N-O bond of the isoxazole (B147169) ring. nih.gov This bond breaking leads to the formation of a key intermediate, an acyl-stabilized vinyl nitrene, which rapidly rearranges to a 2-acyl-2H-azirine. nih.gov

From this azirine intermediate, several reaction pathways can be followed. The azirine can undergo ring-opening to form a nitrile ylide. This ylide is a versatile intermediate that can be trapped or can rearrange further. One of the most common products of isoxazole photolysis is the corresponding oxazole (B20620). nih.gov This transformation is believed to occur through the rearrangement of the azirine intermediate.

Recent studies have demonstrated that the photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of isolable ketenimines. nih.gov These highly electrophilic species are valuable synthetic building blocks. nih.gov The proposed mechanism for ketenimine formation involves the generation of a carbon-centered radical which then forms an azirine intermediate. This azirine can then ring-open to a dipolar nitrilium species, which, after a proton transfer, yields the ketenimine. nih.gov

The photolysis of 2,3-diphenyl-1-azirine, a related azirine, has been shown to produce a variety of photodimers through the intermediacy of a nitrile ylide. vdoc.pub This highlights the role of nitrile ylides as key reactive intermediates in the photochemistry of these heterocyclic systems. vdoc.pub

The nature and position of substituents on the isoxazole ring can significantly influence the course and outcome of photochemical reactions. Studies on various substituted isoxazoles and other aromatic systems have shown that substituents can affect the efficiency of photoisomerization and the distribution of products. nih.govmdpi.comscielo.org.mx

For instance, in the photochemical rearrangement of trisubstituted isoxazoles to ketenimines, a variety of isoxazole substrates with different substitution patterns on the aryl moiety have been successfully converted to the desired ketenimine products. nih.gov This suggests that the reaction is tolerant to a range of substituents, although the electronic properties of these substituents can influence the reaction's efficiency.

In a study on the photochemistry of resveratrol (B1683913) analogs, the position and number of substituents on the aryl nucleus were found to have a significant impact on the reaction products. mdpi.com Similarly, research on chalcone-vitamin E hybrids revealed that substituent patterns, along with the solvent, affect the formation of secondary products. scielo.org.mx While these studies are not on this compound itself, they illustrate the general principle that substituents play a crucial role in directing photochemical transformations in aromatic and heterocyclic systems. The phenyl groups in this compound are expected to influence its photoreactivity through both steric and electronic effects, although specific studies detailing these effects on this particular compound are not prevalent in the provided search results.

Thermally Induced Rearrangements and Ring-Opening Reactions

Beyond photochemical methods, the isoxazole ring can be cleaved and rearranged through thermal reactions, including ozonolysis and hydrolysis, as well as through classic named reactions like the Beckmann rearrangement.

Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds. In the case of this compound, ozonolysis followed by hydrolysis has been used to open the isoxazole ring. dokumen.pub This reaction cleaves the double bond within the heterocyclic ring, leading to the formation of benzil (B1666583) monoxime benzoate. archive.org This specific outcome has been instrumental in elucidating the stereochemistry of other reactions. dokumen.pub

The hydrolysis of isoxazole derivatives can be influenced by pH. nih.gov Studies on other isoxazole systems have shown that degradation can occur under both acidic and alkaline conditions, yielding different products. nih.gov For example, the hydrolysis of certain isoxazole derivatives in acidic and neutral conditions followed consecutive first-order kinetics. nih.gov While specific hydrolysis data for this compound is not detailed in the provided results, the general principles of isoxazole ring hydrolysis under different pH conditions are well-established. nih.govacs.orgresearchgate.net

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. This reaction has been applied to derivatives obtained from isoxazoles. For instance, the benzil monoxime derived from the ozonolysis of this compound undergoes a Beckmann rearrangement to yield benzoylformanilide. aston.ac.uk This result was significant in demonstrating that the rearrangement proceeds via an anti-migration of the substituent to the nitrogen atom. aston.ac.uk

In some cases, the Beckmann rearrangement of isoxazole-containing systems can be complicated by fragmentation reactions. nih.govresearchgate.net The formation of an aromatic isoxazole ring can be a strong driving force for fragmentation over rearrangement. nih.govresearchgate.net The choice of reagents and reaction conditions is crucial in directing the outcome towards the desired rearrangement product. aston.ac.uk

Radical Reactions and Electron Transfer Processes

The isoxazole ring can also participate in reactions involving radical intermediates and electron transfer processes. These reactions offer alternative pathways for the transformation of isoxazoles.

Research has shown that this compound can be formed through a reaction involving a one-electron transfer process. oup.comoup.com Specifically, the reaction of the sodium salt of α-aci-nitrotoluene with the 1-cyano-1-methylethyl radical, generated from the decomposition of 2,2'-azobisisobutyronitrile (AIBN), produces this compound. oup.comoup.com The formation of the product is dependent on the reaction temperature, which correlates with the rate of radical generation from AIBN. oup.com This suggests that the 1-cyano-1-methylethyl radical acts as a one-electron oxidant towards the α-aci-nitrotoluene anion. oup.com

Furthermore, the transformation of dry potassium phenylnitrolate in a dry air atmosphere has been observed to yield this compound, hinting at radical-mediated pathways. researchgate.net Electron transfer is a fundamental process in many chemical reactions, including those involving light (photochemical electron transfer) and those studied through techniques like cyclic voltammetry. ictp.itbasinc.comnih.govuni-regensburg.de While detailed studies on the radical and electron transfer reactions specifically of this compound are not extensively covered in the search results, the existing evidence points to its involvement in such processes.

Data Tables

Table 1: Products of Photochemical and Thermal Reactions of this compound and Related Compounds

| Starting Material | Reaction Type | Key Intermediates | Major Products | Reference(s) |

| This compound | Photolysis | Acyl azirine, Nitrile ylide | Oxazole, Ketenimine | nih.gov |

| This compound | Ozonolysis/Hydrolysis | - | Benzil monoxime benzoate | dokumen.pubarchive.org |

| Benzil monoxime (from this compound) | Beckmann Rearrangement | - | Benzoylformanilide | aston.ac.uk |

Table 2: Formation of this compound via Radical Reaction

| Reactants | Radical Initiator | Proposed Mechanism | Product | Reference(s) |

| Sodium salt of α-aci-nitrotoluene, 1-cyano-1-methylethyl radical | AIBN | One-electron transfer | This compound | oup.comoup.com |

| Potassium phenylnitrolate | Dry air | Radical-mediated | This compound | researchgate.net |

Role of this compound as a Synthetic Intermediate for Complex Molecular Structures

The this compound scaffold, while appearing as a stable aromatic heterocycle, serves as a valuable and versatile synthetic intermediate in organic chemistry. The inherent strain within the five-membered ring, particularly the weak N-O bond, allows for controlled ring-opening reactions under various conditions. This "masked" functionality enables chemists to utilize this compound as a precursor for a range of complex acyclic and alternative heterocyclic structures that might be otherwise challenging to synthesize directly. Its transformations primarily revolve around cleavage of the isoxazole ring to unveil synthetically useful functional groups.

Key transformations include ring-opening reactions via oxidation, base-mediated cleavage, and photolysis, as well as reductive cleavage pathways. These methods convert the stable isoxazole into intermediates like diketones, monoximes, ketene (B1206846) imines, and enaminones, which are foundational building blocks for more elaborate molecular architectures.

Ring-Opening and Cleavage Reactions

The isoxazole ring can be opened through several distinct mechanisms, each yielding different, synthetically valuable products. These reactions leverage the lability of the N-O bond to transform the heterocycle into complex acyclic systems.

Oxidative Cleavage (Ozonolysis): Ozonolysis provides a method for cleaving the isoxazole ring. The reaction of this compound with ozone, followed by hydrolysis, results in the formation of the Z-isomer of benzil monoxime. dokumen.pub Another report notes the oxidation with ozone can produce an acyclic benzyl (B1604629) mono-oxime phenyl ester. everand.com This transformation is significant as it provides a pathway to specific oxime isomers, which are important precursors in rearrangements like the Beckmann rearrangement and for synthesizing other nitrogen-containing compounds. dokumen.pub

Alkaline Cleavage: The isoxazole ring is susceptible to cleavage under basic conditions. When this compound is heated at 100°C with potassium hydroxide (B78521) (KOH) in dilute methanol, it undergoes cleavage to yield dibenzyl ketone and benzoic acid. acs.org This reaction effectively unmasks a 1,3-dicarbonyl-type precursor from the stable isoxazole starting material.

Photolytic Cleavage: Photochemical methods offer another route to harness the reactivity of the isoxazole ring. The photolytic cleavage of this compound leads to the fragmentation of the N-O bond. This process, accompanied by a Current time information in Bangalore, IN.cdnsciencepub.com-aryl migration, generates a highly reactive ketene imine intermediate. mit.edu Ketene imines are valuable in synthesis for constructing complex nitrogen-containing molecules, including those with quaternary stereocenters. mit.edu

| Reaction Type | Reagents/Conditions | Key Product(s) | Significance | Reference(s) |

|---|---|---|---|---|

| Oxidative Cleavage | 1. O3 (Ozone) 2. Hydrolysis | Benzil monoxime (Z-isomer) | Intermediate for Beckmann rearrangement. | dokumen.pub |

| Alkaline Cleavage | KOH, dilute Methanol, 100°C | Dibenzyl ketone, Benzoic acid | Source of 1,3-dicarbonyl-like structures. | acs.org |

| Photolytic Cleavage | Light (hν) | Ketene imine | Reactive intermediate for complex amine synthesis. | mit.edu |

Reductive Transformations

Catalytic hydrogenation is a powerful tool for the transformation of isoxazoles. libretexts.orglibretexts.org This process typically involves the reductive cleavage of the weak N-O bond, which unmasks a variety of useful functionalities depending on the specific substrate and reaction conditions. everand.com For this compound, such reductions open pathways to complex molecules like β-amino alcohols and enaminones, which are versatile intermediates in pharmaceutical and materials science. everand.com

The initial product of N-O bond hydrogenolysis is often an enaminone (a β-amino-α,β-unsaturated ketone). Further reduction of the enaminone intermediate can lead to a β-hydroxy ketone or, with complete reduction, a 1,3-amino alcohol. These products are valuable synthons for constructing more complex molecular frameworks.

| Reagents/Conditions | Potential Intermediate/Product | Chemical Class | Synthetic Utility | Reference(s) |

|---|---|---|---|---|

| H2, Pd/C or Raney Nickel | 1,2,3-Triphenyl-3-amino-2-propen-1-one | Enaminone | Precursor for pyrimidines, pyridines, and other heterocycles. | everand.com |

| H2, PtO2 or NaBH4 after initial reduction | 1,2,3-Triphenyl-3-hydroxy-1-propanone | β-Hydroxy Ketone | Core unit of polyketide natural products; aldol-type structure. | everand.com |

| LiAlH4 or extensive catalytic hydrogenation | 1,2,3-Triphenyl-3-amino-1-propanol | 1,3-Amino Alcohol | Important structural motif in pharmaceuticals and chiral ligands. | everand.com |

Computational and Theoretical Studies of 3,4,5 Triphenylisoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure and predicting the reactivity of 3,4,5-triphenylisoxazole.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic properties of complex organic molecules. zsmu.edu.uanih.gov By approximating the many-body electronic Schrödinger equation into a set of single-electron equations, DFT allows for the accurate calculation of molecular geometries, electronic energies, and other properties with a reasonable computational cost. irjweb.com Various functionals, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to optimize the molecular structure of isoxazole (B147169) derivatives and analyze their vibrational frequencies. ajchem-a.com These calculations have been successfully used to determine structural parameters like bond lengths and angles, providing a detailed picture of the molecule's three-dimensional arrangement. ajchem-a.com

Ab initio methods, while computationally more demanding, offer a higher level of theory by solving the Schrödinger equation without empirical parameters. These methods are crucial for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. For instance, the MP2 method has been used alongside DFT to study the internal rotations and barrier heights in related heterocyclic systems. nih.gov The insights from both DFT and ab initio approaches are fundamental to understanding the chemical behavior of this compound. zsmu.edu.uanih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govirjweb.com A smaller HOMO-LUMO gap generally signifies higher reactivity. nih.gov

For molecules with potential applications in dye-sensitized solar cells, the HOMO and LUMO energy levels are critical for efficient electron injection and regeneration. researchgate.net In the context of this compound, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. The distribution and energies of these orbitals govern the molecule's behavior in chemical reactions and its photophysical properties. libretexts.org

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.defaccts.de This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. rsc.org

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can estimate the energetic stabilization arising from these delocalization effects using second-order perturbation theory. uni-muenchen.de This is particularly useful for understanding the stability conferred by specific electronic interactions within the this compound framework. NBO analysis can also reveal the nature of bonding, including the percentage of s and p character in hybrid orbitals and the polarization of bonds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dedtic.mil The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas that are respectively attractive to nucleophiles and electrophiles. researchgate.net

The color-coded map typically shows electron-rich regions (negative potential) in red and electron-deficient regions (positive potential) in blue. researchgate.net For heterocyclic compounds like this compound, MEP analysis can identify the most likely sites for protonation or interaction with other charged species. uni-muenchen.de For example, in related oxadiazole systems, the nitrogen atoms of the heterocyclic ring are often identified as the primary sites for electrophilic attack. ajchem-a.com This information is crucial for understanding intermolecular interactions and designing new materials with specific binding properties. preprints.org

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and the relative energies of these conformers. chemistrysteps.comscribd.com For a molecule with multiple phenyl rings like this compound, a multitude of conformations are possible due to the rotational freedom of the phenyl groups relative to the central isoxazole ring.

Simulation of Intramolecular Charge Transfer and Excitation Energies

The photophysical properties of this compound, including its ability to absorb and emit light, are governed by electronic transitions between different energy states. The simulation of intramolecular charge transfer (ICT) and the calculation of excitation energies are crucial for understanding these processes. rsc.orgbibliotekanauki.pl

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. For isoxazole (B147169) derivatives, these techniques provide key insights into the vibrations of the isoxazole ring and the attached phenyl substituents.

While specific experimental FT-IR and FT-Raman spectra for 3,4,5-triphenylisoxazole are not extensively detailed in the reviewed literature, analysis of related isoxazole structures allows for the prediction of characteristic vibrational modes. For instance, studies on 5-methyl-3-phenylisoxazole-4-carboxylic acid have utilized experimental and theoretical approaches to assign vibrational frequencies. Typically, the FT-IR and FT-Raman spectra of such compounds are characterized by:

C-H stretching vibrations of the aromatic rings, generally appearing in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations within the phenyl rings, which are expected to produce moderate to strong bands in the 1600-1450 cm⁻¹ region.

C=N stretching vibration of the isoxazole ring, a characteristic feature for this heterocyclic system.

N-O stretching vibration of the isoxazole ring.

Ring breathing modes for both the isoxazole and phenyl rings.

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern of the aromatic rings.

A detailed experimental and computational analysis of this compound would be necessary to definitively assign all vibrational modes and to correlate them with its specific structural features.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are instrumental in probing the electronic transitions within a molecule. These techniques provide information about the conjugation and the energy levels of the molecular orbitals.

The fluorescence properties, including emission maxima and quantum yields, are highly sensitive to the molecular structure and the surrounding environment. For many heterocyclic compounds, the introduction of phenyl groups can enhance fluorescence due to increased conjugation and rigidity. A thorough photophysical investigation of this compound in various solvents would be required to fully characterize its electronic absorption and emission behavior, including determining its molar absorptivity and fluorescence quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy have been employed to verify its structure.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows complex multiplets in the aromatic region, corresponding to the protons of the three phenyl groups. The reported chemical shifts are:

δ 7.58–7.55 (m, 2H, ArH)

δ 7.45–7.43 (m, 2H, ArH)

δ 7.42–7.34 (m, 6H, ArH)

δ 7.33–7.30 (m, 3H, ArH)

δ 7.29–7.26 (m, 2H, ArH)

The ¹³C NMR spectrum, recorded in CDCl₃ at 100 MHz, provides further confirmation of the structure with the following key signals:

δ 165.5 and 162.1 ppm: Attributed to the quaternary carbons C3 and C5 of the isoxazole ring.

δ 130.5, 130.4, 129.7, 129.3, 129.0, 128.9, 128.6, 128.4, 128.2, 127.8, and 126.9 ppm: A series of signals corresponding to the carbons of the three phenyl rings.

δ 115.2 ppm: Assigned to the C4 carbon of the isoxazole ring.

These NMR data are consistent with the proposed structure of this compound.

Table 1: NMR Spectroscopic Data for this compound

| Spectrum | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 400 | 7.58–7.55 (m, 2H), 7.45–7.43 (m, 2H), 7.42–7.34 (m, 6H), 7.33–7.30 (m, 3H), 7.29–7.26 (m, 2H) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. While a specific experimental mass spectrum for this compound was not found in the reviewed literature, the fragmentation of related oxazole (B20620) and isoxazole derivatives has been studied.

The electron ionization (EI) mass spectrum of a related compound, 3,4,5-triphenylpyrazole, shows a molecular ion peak corresponding to its molecular weight. The fragmentation of isoxazole rings often involves cleavage of the N-O bond, followed by rearrangements and loss of small neutral molecules such as CO, HCN, and H. For this compound, one would expect to observe a prominent molecular ion peak (M⁺) corresponding to its molecular formula C₂₁H₁₅NO. Subsequent fragmentation could involve the loss of a phenyl group, cleavage of the isoxazole ring, and other characteristic fragmentation pathways that would help to confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming its elemental composition.

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate reveals a nearly planar arrangement of the phenyl and isoxazole rings. nih.gov Such studies are crucial for understanding the solid-state packing and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of crystal packing and intermolecular interactions is essential for understanding the physical properties of a solid material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice.

Elucidation of Molecular Conformation in Crystalline State

The conformation of a molecule in the solid state can be precisely determined by X-ray crystallography. For molecules with multiple rotatable bonds, such as the phenyl groups in this compound, the crystalline environment can influence the preferred conformation.

In related structures, the dihedral angles between the isoxazole ring and the attached phenyl rings are key conformational parameters. Studies on other multi-phenyl substituted heterocyclic compounds often reveal a "paddlewheel-like" conformation where the phenyl rings are twisted out of the plane of the central heterocyclic ring to minimize steric hindrance. It is highly probable that this compound would adopt a similar non-planar conformation in the crystalline state, with the three phenyl groups oriented at specific dihedral angles relative to the isoxazole ring. The precise determination of these angles would require a single-crystal X-ray diffraction study of the compound.

Advanced Non Biological Applications and Functional Materials Research

Applications in Fluorescent Materials and Organic Electronics

Isoxazole (B147169) derivatives have emerged as significant contenders in the field of organic electronics and photonics. Their inherent photophysical properties and structural versatility allow for the fine-tuning of electronic behavior, making them suitable for various components in electronic devices. tcichemicals.com These materials are explored for their potential in creating flexible, low-cost, and large-area electronic devices. ucm.es

The photophysical characteristics of isoxazole derivatives can be systematically modulated, making them a subject of intense study for applications in fluorescent materials. bldpharm.comnih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by altering the substituent groups on the heterocyclic core. worldscientific.com This tunability is crucial for designing materials with specific absorption and emission profiles.

For instance, the introduction of different aryl groups to an oxazole (B20620) core, a related heterocycle, has been shown to have a profound effect on fluorescence spectra. Shifting from a simple alkyl or phenyl substituent to larger aromatic systems like naphthalene (B1677914) and anthracene (B1667546) can dramatically red-shift the emission wavelength and increase the Stokes shift. sigmaaldrich.com In one study on truxene-based oxazoles, the presence of the oxazole moiety resulted in more red-shifted absorption bands compared to analogous imidazole (B134444) derivatives, indicating the significant influence of the specific heterocycle on the electronic structure. beilstein-journals.org

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the intramolecular charge transfer (ICT) from HOMO to LUMO in isoxazole derivatives, which is fundamental to their optical properties. worldscientific.com The modification of donor and/or acceptor moieties attached to the core allows for the manipulation of the HOMO/LUMO energy gap, which in turn affects the material's color and fluorescence quantum yield. sigmaaldrich.com Research on various heterocyclic systems has demonstrated that properties like fluorescence quantum yields (PLQYs) and two-photon absorption (TPA) can be optimized through synthetic modifications, suggesting potential for isoxazole derivatives in advanced applications like bioimaging and violet-blue fluorescent materials. mdpi.com

| Core Structure | Substituent | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| Triphenoxazole | Phenyl | Red-shift of emission λmax by ~100 nm compared to butyl substituent. | Tunable Fluorescent Materials | sigmaaldrich.com |

| Triphenoxazole | Anthracene | Very large Stokes shift (341 nm). | Fluorescent Probes, OLEDs | sigmaaldrich.com |

| Truxene-Oxazole | Fused Benzene (B151609) Rings | Red-shifted absorption bands compared to imidazole analogues. | Organic Electronics | beilstein-journals.org |

| Triazine-Carbazole | tert-Butyl | High PLQY (47.4% in hexane), violet-blue emission. | Violet-Blue Emitters | mdpi.com |

| BODIPY | Iodine atoms, Formyl group | Reduced fluorescence quantum yield, increased triplet formation. | Photosensitizers for PDT | mdpi.com |

The tunable electronic properties of isoxazole and its derivatives make them promising candidates for various roles within Organic Light-Emitting Diodes (OLEDs). researchgate.net These roles primarily include the emitting layer (EML), hole-transporting layer (HTL), and electron-transporting layer (ETL).

Isoxazole derivatives are investigated as components of hole-transporting materials (HTMs), which are crucial for efficient charge injection and transport in perovskite solar cells and OLEDs. researchgate.netfrontiersin.orgnih.govmdpi.comnih.gov Theoretical studies on some isoxazole derivatives have shown smaller hole reorganization energies compared to electron reorganization energies, suggesting they would be effective hole transport contenders. worldscientific.com The design of new HTMs often involves incorporating various heterocyclic π-linkers, including thiadiazoles and pyrroles, between triphenylamine (B166846) units to optimize HOMO levels and charge mobility. frontiersin.orgnih.gov

In the development of blue light emitters, a significant challenge in OLED technology, heterocycles like oxazoles have been incorporated into dual-core structures to create deep blue emitters with high photoluminescence quantum yields (PLQYs) and improved electroluminescence efficiency. nih.gov For example, attaching a diphenyloxazole derivative to an anthracene-pyrene dual core has resulted in materials with high PLQYs (up to 88%) and deep blue emission, demonstrating their potential as emitters with electron-transporting characteristics. nih.gov The use of triphenylamine (TPA) in conjunction with polyfluorene derivatives has also been shown to stabilize blue emission and improve hole injection. mdpi.com Similarly, carbazole (B46965) derivatives have been successfully used as emissive layers in OLEDs, achieving high external quantum efficiencies (EQE) of up to 9.5% with greenish-blue light emission. mdpi.com

| Material/Structure | Function in OLED | Key Finding | Reference |

|---|---|---|---|

| Diphenyloxazole-Anthracene-Pyrene | Deep Blue Emitter | Achieved high PLQY (88%) and external quantum efficiency (4.26%) in a non-doped device. | nih.gov |

| Carbazole Derivatives (CZ-1, CZ-2) | Emitting Material | High external quantum efficiency (up to 9.5%) with greenish-blue emission. | mdpi.com |

| Triphenylamine-Polyfluorene | Blue Emitter/Hole Transport | Suppresses aggregation and improves hole injection, stabilizing blue emission. | mdpi.com |

| Thiadiazole-Triphenylamine | Hole Transport Material (HTM) | Exhibited low hole transport reorganization energy, comparable to Spiro-OMeTAD. | frontiersin.org |

| Generic Isoxazole Derivatives | Hole Transport Material (HTM) | Theoretical calculations suggest higher hole mobility than electron mobility. | worldscientific.com |

Contributions to Supramolecular Chemistry

The isoxazole ring's inherent dipole moment is a key feature that has been exploited in supramolecular chemistry to direct the self-assembly of molecules into highly ordered, functional architectures.

The isoxazole ring possesses a significant dipole moment directed from the oxygen towards the nitrogen atom. psu.edulookchem.com This permanent dipole is a powerful, non-covalent interaction that can guide the self-assembly of isoxazole-containing molecules. In solution and in the solid state, these molecules tend to arrange in a head-to-tail fashion to align their local dipoles, minimizing electrostatic repulsion and maximizing attraction. researchgate.netoup.com

This directional dipole-dipole interaction, often working in concert with other non-covalent forces like π-π stacking and van der Waals forces, drives the formation of one-dimensional stacked assemblies. lookchem.comhiroshima-u.ac.jpresearchgate.net For example, studies on 1,3,5-tris(phenylisoxazolyl)benzene have shown that the isoxazole units are crucial for facilitating self-assembly. hiroshima-u.ac.jp The introduction of additional isoxazole rings onto a central benzene core was found to dramatically increase the stability and association constant of the resulting supramolecular assembly, highlighting the additive and critical role of these dipole interactions. hiroshima-u.ac.jp This principle allows for the creation of well-defined nanostructures whose formation and stability are governed by the precise arrangement of these dipolar heterocycles. researchgate.net

A remarkable consequence of the directional dipole-dipole interactions in isoxazole-based systems is the formation of supramolecular helical assemblies. researchgate.netresearchgate.net The cumulative effect of head-to-tail dipole arrays, combined with π-π stacking of the aromatic portions of the molecules, can induce a twist in the one-dimensional stacks, leading to the spontaneous formation of right- or left-handed helices. lookchem.comresearchgate.nethiroshima-u.ac.jp

The self-assembly process into these helical structures can be regulated by external stimuli such as temperature and solvent polarity. researchgate.netoup.com Furthermore, by introducing a chiral center into the side chains of the isoxazole-containing molecules, the helicity of the entire supramolecular polymer can be controlled. researchgate.nethiroshima-u.ac.jp This leads to materials with distinct chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). researchgate.netresearchgate.nethiroshima-u.ac.jp The helical sense (right- or left-handed) of the assembly is dictated by the stereochemistry of the chiral side chains, demonstrating a powerful method for transferring molecular chirality to a macroscopic, functional assembly. researchgate.netresearchgate.net These helical structures created from isoxazole building blocks are of interest for applications in nanomaterials and chiroptical devices. lookchem.com

Isoxazole Scaffolds as Versatile Building Blocks in Complex Organic Synthesis

Beyond their direct use in functional materials, isoxazoles are highly valued as versatile synthetic intermediates or "building blocks" in organic synthesis. ijpcbs.comresearchgate.netresearchgate.netresearchgate.net The stability of the isoxazole ring allows it to be carried through multiple reaction steps, while its unique reactivity, particularly the relatively weak N-O bond, allows for its strategic cleavage to reveal other valuable functional groups. researchgate.net

The isoxazole moiety is considered a latent form of several important chemical structures. Through various ring-opening reactions, the isoxazole scaffold can be converted into:

β-Hydroxy ketones: By reductive cleavage of the N-O bond. researchgate.netbenthamdirect.com

1,3-Dicarbonyl compounds: Unveiled through different cleavage conditions. ijpcbs.comresearchgate.netbenthamdirect.com

γ-Amino alcohols: Accessible via reduction of the ring and carbonyl functionalities. ijpcbs.comresearchgate.netbenthamdirect.com

Enaminones: Another product of ring-opening transformations. ijpcbs.comresearchgate.net

β-Hydroxy nitriles. ijpcbs.comresearchgate.netbenthamdirect.com

This versatility makes the isoxazole ring a powerful tool for constructing complex molecules. ijpcbs.comresearchgate.net Synthetic chemists can first build a complex carbon skeleton around the stable isoxazole core and then, at a later stage, unmask the desired functionality through a targeted ring-opening reaction. This strategy has been widely exploited for the synthesis of complex natural products and other biologically relevant molecules. researchgate.netacs.org The ability to access this wide array of functionalities from a single heterocyclic precursor underscores the importance of the isoxazole scaffold as a cornerstone in modern synthetic strategy. benthamdirect.com

Design and Synthesis of Functionalized Derivatives for Material Science

The synthesis of the core 3,4,5-triphenylisoxazole structure is documented through several chemical pathways. One notable method involves the reaction of benzaldehyde (B42025) with phenylnitromethane in a strongly basic medium, which, upon heating, leads to the formation of this compound through the elimination of nitrous acid and water. u-strasbg.fr Another synthetic route reports its formation as a product from the thermal decomposition of liquid α-nitrotoluene. ucdavis.edu Furthermore, the cycloaddition of benzoylnitrile oxide, generated from the oxidation of an aldoxime, to 1-nitro-1,2-diphenylethene also yields this compound after the spontaneous loss of a nitrous acid molecule. mdpi.commdpi.com

While the synthesis of the parent compound is established, the targeted design and synthesis of its functionalized derivatives for specific material science applications is a field with limited published research. The general strategy in materials science involves appending functional groups to a core scaffold to tune its properties, such as luminescence, charge transport, and thermal stability, for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.govnih.govsigmaaldrich.commdpi.comsigmaaldrich.com For instance, the introduction of moieties like carbazoles or triazoles can enhance the photophysical and semiconductor properties of organic molecules. nih.gov However, specific examples of such functionalization strategies being applied to the this compound scaffold for the development of functional materials are not extensively documented in publicly available research.

Strategic Use in Constructing Diversified Chemical Libraries

The construction of chemical libraries, often through combinatorial chemistry, is a cornerstone of modern drug discovery and materials science. mdpi.combeilstein-journals.orgmdpi.comnih.gov This strategy involves systematically combining a set of building blocks around a central scaffold to generate a large collection of structurally related compounds. u-strasbg.frbeilstein-journals.org These libraries can then be screened for desired biological or material properties.

A suitable scaffold for a chemical library should possess multiple points for diversification and be synthetically accessible. stahl.comresearchgate.net While various heterocyclic structures have been employed as scaffolds for creating diverse chemical libraries, the strategic use of this compound for this purpose is not a prominent feature in the scientific literature. The concept of diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules, often inspired by natural products, to explore new areas of chemical space. cam.ac.uknih.govrsc.org There is no clear evidence to suggest that this compound has been utilized as a foundational scaffold in major diversity-oriented synthesis campaigns or for the construction of large-scale, diversified chemical libraries for screening purposes.

Q & A

Q. What are the common synthetic routes for 3,4,5-Triphenylisoxazole, and how do reaction conditions influence yield and purity?

Answer: A widely reported method involves the condensation of benzaldehyde derivatives with phenylnitromethane in a strongly basic medium. For example, heating benzaldehyde (1, R = Ph) and phenylnitromethane (2, R1 = Ph) with aliphatic amines generates this compound via nitrous acid and water elimination . Key variables affecting yield include:

- Base selection : Strong bases (e.g., triethylamine) favor cyclization.

- Reaction time and temperature : Prolonged reflux (18–24 hours) at 80–100°C improves purity but may reduce yield due to side reactions.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Key Observations |

|---|---|---|---|

| Base-mediated cyclization | 65–70 | Reflux, DMSO, 18 hours | Light-yellow crystalline product |

| Schiff base condensation | 50–60 | Ethanol, glacial acetic acid | Requires substituted benzaldehyde derivatives |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Answer:

- ¹H NMR : Aromatic protons in the isoxazole ring appear as singlet(s) between δ 6.5–7.5 ppm. Substituent phenyl groups show multiplet splitting due to para/meta/ortho positions .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the isoxazole core .

- Mass Spectrometry (MS) : Molecular ion peaks [M⁺] at m/z 297 (C₂₁H₁₅NO) validate the molecular formula.

Note : Crystallization purity can be confirmed via melting point analysis (e.g., 141–143°C for related triazole derivatives ).

Q. What safety precautions should be taken when synthesizing or handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks during reflux or solvent evaporation.

- Waste disposal : Classify waste under Category 4/2A (toxic/hazardous) and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from:

- Structural analogs : Subtle differences in substituent positions (e.g., dichlorophenoxy vs. methoxy groups) alter bioactivity .

- Assay conditions : Varying cell lines or incubation times in antimicrobial studies may yield conflicting results. Validate using standardized protocols (e.g., CLSI guidelines) .

- Purity thresholds : Impurities >5% can skew dose-response curves. Use HPLC (≥95% purity) for biological testing .

Recommendation : Perform dose-escalation studies and compare IC₅₀ values across multiple assays to confirm activity trends.

Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Synthetic diversification : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at phenyl positions to assess electronic effects .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .

Q. Table 2: Example SAR Data

| Derivative | Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | None | 25.3 | -7.2 |

| 4-NO₂ variant | -NO₂ | 12.1 | -8.5 |

Q. How can computational chemistry predict the reactivity or electronic properties of this compound derivatives?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps, which correlate with electrophilic/nucleophilic reactivity .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior.

- ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Key Insight : Isoxazole rings exhibit low dipole moments (∼2.5 D), favoring membrane permeability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.